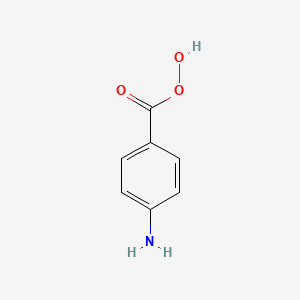
Benzenecarboperoxoic acid, 4-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarboperoxoic acid, 4-amino-, is an organic compound characterized by the presence of a benzene ring substituted with both a peroxoic acid group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenecarboperoxoic acid, 4-amino-, typically involves the reaction of 4-aminobenzoic acid with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxoic acid group. The process can be summarized as follows:
Starting Material: 4-aminobenzoic acid
Oxidizing Agent: Hydrogen peroxide (H₂O₂)
Catalyst: Often a metal catalyst such as manganese dioxide (MnO₂)
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition of the peroxoic acid group.
Industrial Production Methods
In an industrial setting, the production of benzenecarboperoxoic acid, 4-amino-, may involve a continuous flow process to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters are essential to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenecarboperoxoic acid, 4-amino-, undergoes various chemical reactions, including:
Oxidation: The peroxoic acid group can participate in oxidation reactions, converting other functional groups into their oxidized forms.
Reduction: The amino group can be reduced to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Benzenecarboperoxoic acid, 4-amino-, has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying oxidative stress.
Medicine: Explored for its potential therapeutic effects, particularly in targeting oxidative damage.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which benzenecarboperoxoic acid, 4-amino-, exerts its effects involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxoic acid group. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules. The amino group may also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Benzenecarboperoxoic acid, 4-amino-, can be compared with other similar compounds such as:
4-Nitrobenzenecarboperoxoic acid: Differing by the presence of a nitro group instead of an amino group, leading to different reactivity and applications.
Benzenecarboperoxoic acid: Lacking the amino group, which affects its solubility and interaction with biological molecules.
4-Aminobenzoic acid: Lacking the peroxoic acid group, primarily used in the synthesis of folate and other biochemical applications.
The uniqueness of benzenecarboperoxoic acid, 4-amino-, lies in its dual functionality, combining the oxidative potential of the peroxoic acid group with the reactivity of the amino group, making it a versatile compound for various applications.
Properties
CAS No. |
153462-13-6 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-aminobenzenecarboperoxoic acid |
InChI |
InChI=1S/C7H7NO3/c8-6-3-1-5(2-4-6)7(9)11-10/h1-4,10H,8H2 |
InChI Key |
LPMSULOKFGFMLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















